molecular formula C13H14F3NO B2903919 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one CAS No. 96604-34-1

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one

Cat. No.: B2903919
CAS No.: 96604-34-1
M. Wt: 257.256
InChI Key: YAXJIMUPTRNSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one is an α,β-unsaturated ketone (enone) with a dimethylamino group at the β-position and a 3-(trifluoromethyl)phenyl substituent at the carbonyl carbon.

Key structural features include:

  • Butenone backbone: Provides conjugation for stabilization and reactivity in cyclization or Michael addition reactions.
  • 3-(Trifluoromethyl)phenyl group: Enhances lipophilicity (logP) and metabolic stability due to the strong electron-withdrawing effect of CF₃.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJIMUPTRNSNK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)C(F)(F)F)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with a suitable amine, such as dimethylamine, under controlled conditions.

  • Michael Addition: Another approach is the Michael addition of dimethylamine to a suitable α,β-unsaturated carbonyl compound, followed by subsequent reactions to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the trifluoromethyl group or the dimethylamino group can produce a range of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Unfortunately, the search results provided do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one". However, the search results do provide some relevant information regarding the compound:

Chemical Properties and Identification

  • Name: this compound
  • CAS Number: 96604-34-1
  • Formula: C13H14F3NO
  • Biosynth The brand name is Biosynth

Availability and Inquiry

  • The compound is listed as a discontinued product from CymitQuimica .
  • CymitQuimica suggests filling out a form or emailing them for inquiries about similar products or more detailed product information, including price and delivery time .

Related Research

  • The compound is mentioned in the context of synthesizing 7-Methyl-5-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidine .
  • It is used as a reactant with sodium acetate and 2-aminoimidazole hemisulfate in acetic acid to produce the pyrimidine derivative .

Other related compounds

  • (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, a related compound, is available from Sigma-Aldrich .
  • 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is another related compound with its structure and properties available on PubChem .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the dimethylamino group influences its reactivity and stability.

Comparison with Similar Compounds

3-(Dimethylamino)-1-phenylbut-2-en-1-one ()

  • Molecular Formula: C₁₂H₁₅NO
  • Key Differences :
    • The phenyl group replaces the 3-(trifluoromethyl)phenyl substituent.
    • Lacks the electron-withdrawing CF₃ group, resulting in lower lipophilicity (logP ≈ 2.5 vs. ~3.5 for the target compound).
    • Reduced steric bulk compared to the trifluoromethyl-substituted analog.
  • Lower metabolic stability in biological systems compared to the CF₃-containing derivative .

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one ()

  • Molecular Formula: C₁₁H₁₂FNO
  • Key Differences :
    • Shorter prop-2-en-1-one backbone (vs. but-2-en-1-one).
    • 4-Fluorophenyl substituent instead of 3-(trifluoromethyl)phenyl.
  • Impact :
    • Reduced conjugation length may alter UV-Vis absorption properties.
    • Fluorine’s electron-withdrawing effect is weaker than CF₃, leading to moderate lipophilicity (logP ~2.8) and different regioselectivity in reactions .

3-(Dimethylamino)-1-(3-thienyl)but-2-en-1-one ()

  • Molecular Formula: C₁₀H₁₃NOS
  • Key Differences: Thiophene ring replaces the aromatic phenyl/trifluoromethylphenyl group.
  • Impact :
    • Thiophene’s electron-rich nature may enhance charge-transfer interactions.
    • Lower molecular weight (195.28 g/mol vs. ~285 g/mol for the target compound) and altered solubility profile .

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one ()

  • Molecular Formula : C₁₅H₁₁FO
  • Dihedral angles between aromatic rings (7.14°–56.26°) influence conjugation and crystallinity.
  • Impact: Absence of dimethylamino reduces basicity and hydrogen-bonding capacity. Fluorophenyl group provides moderate electron withdrawal, but less pronounced than CF₃ .

Physicochemical and Functional Comparison

Property Target Compound 3-(Dimethylamino)-1-phenylbut-2-en-1-one (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 3-(Dimethylamino)-1-(3-thienyl)but-2-en-1-one
Molecular Weight ~285 g/mol 195.28 g/mol 193.22 g/mol 195.28 g/mol
logP (Estimated) ~3.5 ~2.5 ~2.8 ~2.8
Electron Effects Strong EW (CF₃) + Moderate ED (NMe₂) ED (NMe₂) only Moderate EW (F) + ED (NMe₂) ED (NMe₂) + Thiophene π-system
Key Applications Drug intermediates, heterocycle synthesis Organic synthesis Heterocycle synthesis Charge-transfer materials

EW = Electron-Withdrawing; ED = Electron-Donating

Biological Activity

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one (CAS No. 96604-34-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₄F₃NO
  • Molecular Weight : 259.24 g/mol
  • Structural Features : The presence of a trifluoromethyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that the biological activity of this compound is influenced by its structural components, particularly the dimethylamino and trifluoromethyl groups. These groups enhance the compound's interaction with biological targets, leading to various pharmacological effects.

Antimicrobial Activity

Studies have shown that this compound exhibits selective antimicrobial activity against specific pathogens. For instance, in a study examining antichlamydial properties, derivatives of this compound demonstrated significant activity against Chlamydia, highlighting the importance of the trifluoromethyl substituent in enhancing efficacy against this pathogen .

Pathogen Activity Concentration (μg/mL)
Chlamydia trachomatisModerate inhibition64
Neisseria meningitidisWeak inhibition64
Haemophilus influenzaeModerate inhibition32

The mechanism of action involves the disruption of bacterial cell processes. The presence of electron-withdrawing groups like the trifluoromethyl moiety enhances lipophilicity and cellular permeability, allowing better interaction with bacterial membranes. This leads to alterations in cell morphology and function, as evidenced by immunofluorescent staining techniques .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the core structure significantly impact biological activity. For example:

  • Compounds lacking the trifluoromethyl group were found to be inactive, indicating its critical role in maintaining antimicrobial properties.
  • Substituents at various positions on the phenyl ring also influenced potency; for instance, replacing trifluoromethyl with chlorine resulted in decreased activity .

Case Studies

  • Antichlamydial Activity : A series of derivatives were synthesized to evaluate their effectiveness against Chlamydia. The study concluded that those with a trifluoromethyl group exhibited superior activity compared to their analogs without this substituent.
  • Toxicity Assessment : Preliminary toxicity studies on human cell lines indicated low cytotoxicity at effective antimicrobial concentrations, supporting the potential therapeutic use of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts acylation to introduce the trifluoromethylphenyl ketone moiety.

Mannich reaction or enamine formation to incorporate the dimethylamino group.
Optimization strategies include:

  • Using anhydrous conditions and catalysts like BF₃·Et₂O for Friedel-Crafts acylation.
  • Adjusting pH and temperature during enamine formation to prevent side reactions (e.g., retro-aldol decomposition).
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the enone product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the α,β-unsaturated ketone system (δ ~6–7 ppm for vinyl protons; δ ~190–200 ppm for carbonyl carbon). The trifluoromethyl group (CF₃) splits aromatic signals into distinct multiplets.
  • IR : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and tertiary amine (C-N stretch ~1200 cm⁻¹).
  • Mass Spectrometry : Observe molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of dimethylamine or CF₃ group).
    Comparative analysis with structurally similar compounds (e.g., (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) aids interpretation .

Q. What functional groups dictate the reactivity of this compound in organic synthesis?

  • Methodological Answer :

  • α,β-Unsaturated ketone : Participates in Michael additions , Diels-Alder reactions, and nucleophilic attacks (e.g., Grignard reagents).
  • Dimethylamino group : Acts as a weak base or nucleophile, enabling protonation or alkylation.
  • Trifluoromethylphenyl group : Enhances electrophilicity via electron-withdrawing effects, directing regioselective reactions (e.g., para-substitution in electrophilic aromatic substitution) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes, receptors) to identify pharmacophoric features.
  • SAR Analysis : Compare analogs (e.g., 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one) to assess how substituent position affects bioactivity. Data from in vitro assays (e.g., IC₅₀ values) validate predictions .

Q. What experimental strategies are used to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Use identical cell lines, assay protocols (e.g., MTT vs. ATP-based viability), and positive controls.
  • Dose-Response Curves : Generate full curves (e.g., 10⁻¹²–10⁻³ M) to account for non-linear effects.
  • Off-Target Screening : Rule out interference from solvent (e.g., DMSO) or impurities via LC-MS purity checks.
    Cross-referencing with structurally related compounds (e.g., {2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine) may clarify mechanisms .

Q. How can the stereochemical outcomes of reactions involving this compound be controlled or analyzed?

  • Methodological Answer :

  • Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with simulated data.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions or Michael additions .

Q. What advanced spectroscopic techniques are recommended for characterizing degradation products or reactive intermediates?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • X-ray Crystallography : Determine crystal structures of intermediates (e.g., enolate salts).
  • In Situ IR/Raman : Monitor real-time reaction progress (e.g., ketone → enolate conversion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.